

# An In-depth Technical Guide to N-Cyclohexylacetamide

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## Compound of Interest

Compound Name: *N-Cyclohexylacetamide*

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This guide provides a comprehensive overview of **N-Cyclohexylacetamide**, a chemical compound utilized in various research and development sectors, including medicinal chemistry and pharmacology.<sup>[1]</sup> The document details its core physicochemical properties, experimental protocols for its synthesis and analysis, and a visual representation of a common synthetic pathway.

## Core Compound Data

**N-Cyclohexylacetamide** is a white solid organic compound featuring an amide functional group attached to a cyclohexyl ring.<sup>[1]</sup> Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO	[1][2][3][4][5]
Molecular Weight	141.21 g/mol	[1][2][3]
IUPAC Name	N-cyclohexylacetamide	[1][2]
CAS Number	1124-53-4	[1][2][3]
Canonical SMILES	<chem>CC(=O)NC1CCCCC1</chem>	[1][5]
Melting Point	101-103 °C	[4]
Boiling Point	160-161 °C (at 15 mmHg)	[4]
Topological Polar Surface Area	29.1 Å <sup>2</sup>	[3][5]

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **N-Cyclohexylacetamide** are critical for its application in research and development.

## Synthesis Protocols

Two common methods for the synthesis of **N-Cyclohexylacetamide** are outlined below.

### Method 1: From Cyclohexylamine and Acetic Anhydride

This is a primary method involving a condensation reaction.[1]

- Reactants: Cyclohexylamine and Acetic Anhydride.
- Reaction Type: Nucleophilic Acyl Substitution.
- Procedure:
  - The reaction is typically conducted under mild conditions, often at room temperature.[1]
  - Acetic anhydride serves as the acetylating agent, reacting with cyclohexylamine to form the amide bond.[1]

- For industrial-scale synthesis, the process can be optimized using catalysts like  $\text{Fe}^{3+}$ -montmorillonite in a toluene solvent.[1]
- The reaction temperature in catalyzed systems may range from 100-160°C to achieve yields between 68-75%.[1]

#### Method 2: From Acetamide and Bromocyclohexane

This method provides an alternative pathway to the target compound.[6]

- Reactants: Acetamide, Bromocyclohexane, and an ion-exchange resin (e.g., MP-500).[6]
- Solvent: Nitroethane.[6]
- Procedure:
  - Add 12 g of acetamide, 105 g of the ion-exchange resin, and 41 g of bromocyclohexane to 200 ml of nitroethane.[6]
  - Heat the mixture to 60°C and stir for 5 hours.[6]
  - After the reaction is complete, filter off the ion-exchange resin.[6]
  - Distill the filtrate under reduced pressure to remove the solvent and any unreacted starting materials.[6]
  - Recrystallize the resulting residue from petroleum ether to obtain pure **N-cyclohexylacetamide**. A yield of 57% has been reported with this method.[6]

## Analytical Protocol: Reverse-Phase HPLC

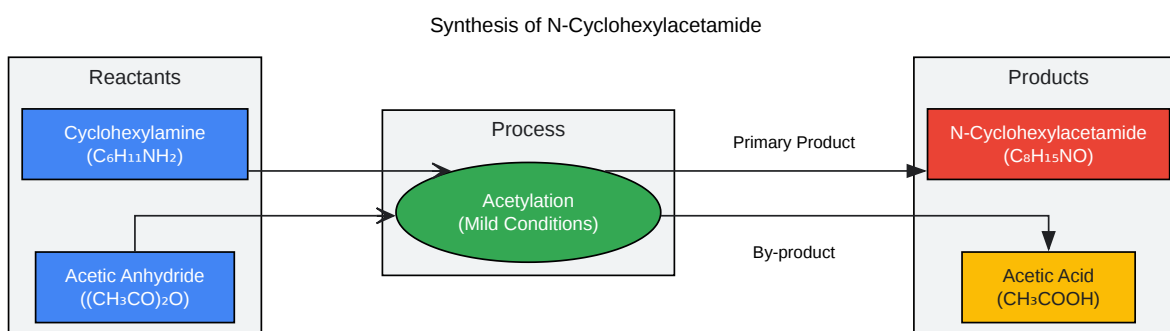
High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of **N-Cyclohexylacetamide**. [7]

- Technique: Reverse-Phase HPLC.[7]
- Stationary Phase: A Newcrom R1 column is suitable for this analysis.[7]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[7]

- Mass Spectrometry (MS) Compatibility: For MS-compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.[7]
- Application: This method can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[7]

## Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of **N-Cyclohexylacetamide** from cyclohexylamine and acetic anhydride, which is a common and efficient laboratory and industrial method.[1]



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Caption: Synthetic pathway of **N-Cyclohexylacetamide** via acetylation.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to N-Cyclohexylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073058#n-cyclohexylacetamide-molecular-weight-and-formula]

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